Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside and its analogs involves complex organic reactions, typically starting from glucosamine or glucopyranoside derivatives. The synthesis process may include acetylation, glycosylation, and the use of catalysts to achieve the desired configuration and functionalization. For instance, a method involves the reaction of pentaacetyl-β-D-glucosamine with p-methoxyphenol and boron trifluoride etherate in dry methylene chloride, leading to the formation of the compound with specific crystal structures confirmed by X-ray diffraction analysis (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Molecular Structure Analysis
The molecular structure of Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside has been extensively studied through crystallography and NMR spectroscopy. The crystal structure analysis reveals the spatial arrangement of its atoms and the presence of intermolecular hydrogen bonds, which are crucial for its reactivity and interaction with other molecules. The compound typically crystallizes in specific space groups, indicating a precise geometric arrangement (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Scientific Research Applications
Synthesis and Structural Analysis : This compound has been synthesized and analyzed in various studies. For example, Peikow et al. (2006) prepared p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and determined its crystal structure through X-ray diffraction analysis (Peikow et al., 2006).
Role in Glycoside Synthesis : The compound has been used in the synthesis of various glycosides. Rana et al. (1982) utilized phenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside in the synthesis of specific disaccharide derivatives (Rana et al., 1982).
Application in Enzyme Assay Development : It has been used in developing assay procedures for certain enzymes. Sykes et al. (1983) developed a modified assay procedure for guanosine diphosphate-L-fucose: 2-acetamido-2-deoxy-β-d-glucopyranoside-(1→4)-α-L-fucosyltransferase using a synthetic compound related to Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside (Sykes et al., 1983).
Inhibitory Effects on Enzymes : Bedi et al. (1978) synthesized derivatives of this compound, which showed inhibitory effects on specific enzymes (Bedi et al., 1978).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results.
Future Directions
The future directions for this compound are not explicitly mentioned in the search results. However, given its antimicrobial prowess and its potential in combating diverse drug-resistant bacterial infections2, it is likely to continue being a subject of interest in the biomedical sector.
Please note that this analysis is based on the available information and may not be exhaustive. For a more detailed analysis, please refer to the original sources or consult a specialist in the field.
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)/t16-,17-,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIVQWVVADQPHA-WAPOTWQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153493 | |
Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside | |
CAS RN |
13089-19-5 | |
Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13089-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Glucopyranoside, phenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501153493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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